4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring through a series of condensation and cyclization reactions. Specific reagents and conditions may vary, but common steps include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions.
Introduction of Pyrrolidinone Ring: The benzimidazole intermediate is then reacted with a suitable pyrrolidinone precursor, often under basic conditions to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and potential as a drug lead compound.
Mechanism of Action
The mechanism of action of 4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- N-{4-[1-(2-Methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide
Uniqueness
4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one stands out due to its specific combination of structural elements, which confer unique chemical and biological properties. Its benzimidazole and pyrrolidinone moieties provide a versatile framework for further functionalization and optimization in various applications.
Properties
IUPAC Name |
4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18-9-5-6-10-19(18)16-28-23-14-8-7-13-22(23)26-25(28)20-15-24(29)27(17-20)21-11-3-2-4-12-21/h2-14,20H,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSXVQGIDKCCSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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